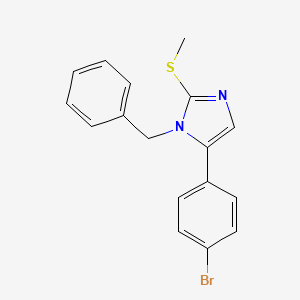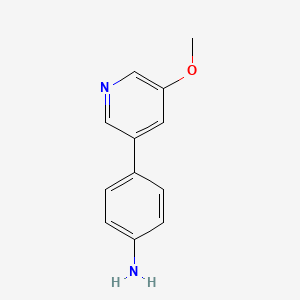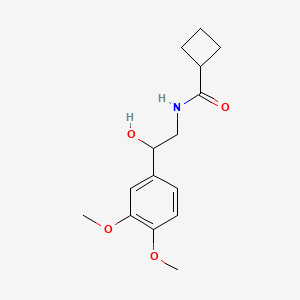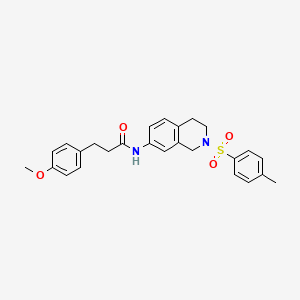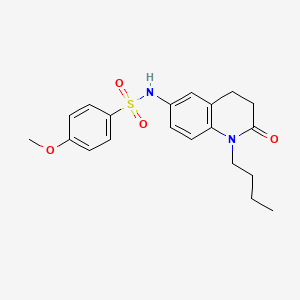![molecular formula C16H13Cl2N5OS B2844841 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880802-59-5](/img/structure/B2844841.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a molecular formula of C8H6ClN3S . It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with an amino group and a chlorophenyl group .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of a C=N group and the introduction of a sulfonyl functionality . The synthesis process can be influenced by the choice of substituents in the sulfonamide moiety .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a type of heterocycle. This ring is substituted with an amino group and a chlorophenyl group . The presence of these groups can significantly influence the properties and reactivity of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound can be influenced by the substituents in the sulfonamide moiety . For example, changing these substituents can have a wide impact on the anti-viral activity of the prepared compounds .Physical And Chemical Properties Analysis
This compound has a melting point of 229-233 °C . Its density is predicted to be 1.461±0.06 g/cm3 . The compound also has a predicted pKa value of 2.33±0.10 .Applications De Recherche Scientifique
Potential Applications in Medical Research
Chemical Analysis and Toxicology
Chemical compounds similar to "2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide" are often subjects of toxicological studies to understand their impact on human health and the environment. Studies like those on the metabolism, distribution, and excretion of various chemicals provide crucial insights into their safety profiles and potential therapeutic uses (Teng et al., 2010).
Pharmacological Research
Compounds with complex structures are frequently analyzed for their pharmacological effects. Research into medications like sulpiride, which is used to treat schizophrenia, involves understanding how these compounds are metabolized in the human body and their effects on neurotransmitter systems (Alfredsson & Wiesel, 2004). Such studies could provide a basis for the development of new drugs with improved efficacy and safety profiles.
Environmental Impact Studies
The environmental persistence and effects of chemical compounds, especially those used in agriculture or manufacturing, are crucial areas of research. Studies on the impact of pesticides and herbicides on human health and wildlife contribute to the development of safer and more sustainable practices. For example, research on the serum levels of DDT and its metabolites in individuals exposed to the pesticide can inform regulations and public health policies (Bouwman et al., 1994).
Safety And Hazards
Orientations Futures
Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. For example, the influence of different substituents on the compound’s anti-viral activity could be investigated . Additionally, more studies could be conducted to better understand the compound’s mechanism of action .
Propriétés
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-6-4-10(5-7-11)15-21-22-16(23(15)19)25-9-14(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPKORTGCJKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)
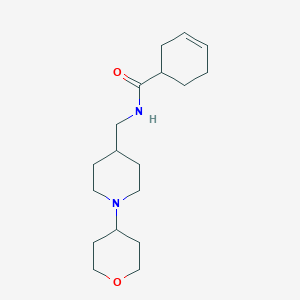
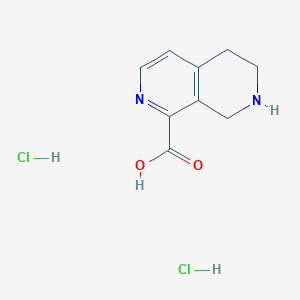
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)
